5-Bromo-3-iodo-imidazo[1,2-a]pyridine
Overview
Description
5-Bromo-3-iodo-imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrIN2 . It falls within the class of heterocyclic compounds and exhibits interesting properties due to its fused imidazo-pyridine ring system. The compound is an off-white solid and has a molecular weight of approximately 322.93 g/mol .
Synthesis Analysis
The synthesis of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine can be achieved through various methods. One notable approach is the solvent- and catalyst-free synthesis , which offers an eco-friendly alternative. Researchers have reported the condensation of suitable precursors to form this heterocyclic compound . Further exploration of synthetic routes and optimization is essential for efficient production.
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine consists of a fused imidazo-pyridine ring system, with bromine and iodine substituents at specific positions. The arrangement of atoms and bonds within the ring influences its reactivity and properties. Crystallographic studies provide insights into the precise geometry and bond angles .
Scientific Research Applications
Synthesis and Medicinal Chemistry
5-Bromo-3-iodo-imidazo[1,2-a]pyridine is a significant intermediate in synthetic and medicinal chemistry due to its potential to generate a wide variety of bioactive molecules. This compound serves as a crucial building block for the synthesis of various pharmacologically active derivatives. Its structural motif is often seen in compounds displaying a broad range of biological activities, which include anticancer, antibacterial, anti-inflammatory, and antiviral properties. Its versatility in chemical reactions makes it a valuable entity for constructing complex molecular architectures often required in drug design and discovery (Garrido et al., 2021).
Organic Synthesis and Catalysis
The compound is extensively utilized in organic synthesis, particularly in the design and development of catalysts, ligands, and other synthetic intermediates. Its ability to act as a ligand for metal complexes contributes to its application in catalysis, which is crucial for developing efficient, sustainable chemical reactions. This aspect is particularly relevant for reactions involving C-N bond formation, where 5-Bromo-3-iodo-imidazo[1,2-a]pyridine derivatives demonstrate potential as intermediates or catalysts, enhancing reaction selectivity and yield (Kantam et al., 2013).
Chemosensors and Material Science
In material science, derivatives of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine are explored for their applications as chemosensors. These compounds can be engineered to detect various ions and molecules, showcasing their utility in environmental monitoring, biomedical diagnostics, and the detection of toxic substances. The structural flexibility and electronic properties of these derivatives allow for the fine-tuning of sensor specificity and sensitivity (Alharbi, 2022).
Environmental Implications
Interestingly, research into the environmental presence of halogenated carbazoles suggests that derivatives similar to 5-Bromo-3-iodo-imidazo[1,2-a]pyridine could originate from anthropogenic activities, particularly from the production of halogenated indigo dyes. These findings highlight the broader environmental implications of synthetic compounds and underscore the importance of monitoring and managing chemical pollutants (Parette et al., 2015).
properties
IUPAC Name |
5-bromo-3-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYQYSQYCGGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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